![molecular formula C6H5BrN4O B2959940 3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 68510-69-0](/img/structure/B2959940.png)
3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
“3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular weight of 229.04 . It has been used in the synthesis of novel CDK2 inhibitors .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H5BrN4O/c1-11-5 (7)3-4 (10-11)6 (12)9-2-8-3/h2H,1H3, (H,8,9,12) .Chemical Reactions Analysis
This compound has been used in the synthesis of novel CDK2 inhibitors . The molecular docking study was used to evaluate the binding mode between C03, C09 and C10 and TRKA .Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrazolopyrimidine Derivatives
Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological activities. For instance, pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Applications
Compounds based on pyrazolo[3,4-d]pyrimidine structures have been incorporated into materials like polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).
Anti-Inflammatory and Ulcerogenic Activity
Certain pyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that do not exhibit ulcerogenic activity, highlighting their potential for safer therapeutic applications (Auzzi et al., 1983).
Anticancer Agents and Kinase Inhibitors
- mTOR Inhibitors as Anticancer Agents: The synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as anticancer agents have been detailed. These compounds exhibit significant activity against various cancer cell lines through mechanisms such as mTOR inhibition, providing insights into novel therapeutic strategies (Reddy et al., 2014).
Antiviral Applications and CNS Disorders
Design and Discovery of Antiherpetics
The development of pyrazolo[1,5-a]pyridines as novel antiherpetics underscores the versatile therapeutic potential of pyrazolo[4,3-d]pyrimidin-7-one derivatives. These compounds are synthesized to allow rapid analog synthesis, aiming at antiviral applications (Johns et al., 2003).
PDE9A Inhibitors for Cognitive Disorders
The design and discovery of specific PDE9A inhibitors, such as PF-04447943, illustrate the application of pyrazolo[3,4-d]pyrimidine derivatives in addressing central nervous system (CNS) disorders, including cognitive impairments. These inhibitors show promise in enhancing cGMP signaling in the brain, potentially offering new avenues for treating cognitive disorders (Verhoest et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5(7)3-4(10-11)6(12)9-2-8-3/h2H,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIANYIFPLJVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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